molecular formula C18H17N3O4S3 B2867822 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 403829-61-8

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B2867822
M. Wt: 435.53
InChI Key: CXGCBMCZTBIVCY-UVTDQMKNSA-N
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Description

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O4S3 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Research on thiazolidinone derivatives, such as those synthesized by Chandrappa et al. (2008), has demonstrated significant antiproliferative activity against various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The importance of specific groups on the thiazolidinone moiety was confirmed, highlighting the role of the fourth position on the substituted aryl ring in mediating antiproliferative activity. Compounds with potent activity suggest potential applications in cancer therapy Chandrappa et al., 2008.

Antitumor Screening

A study by Horishny and Matiychuk (2020) developed a synthetic procedure for producing thiazolidin-3-yl butanamides, which exhibited moderate antitumor activity against malignant tumor cells. The UO31 renal cancer cell line was most sensitive to these compounds, indicating their potential as antitumor agents Horishny & Matiychuk, 2020.

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with Schiff base-derived benzenesulfonamide groups. These compounds showed high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.

VEGFR-2 Inhibition for Anticancer Activity

Ghorab et al. (2016) designed and synthesized novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors. These compounds were evaluated for their in vitro anticancer activity against four cancer cell lines, with some derivatives showing promising activity as cytotoxic agents and VEGFR-2 inhibitors, suggesting potential applications in cancer therapy Ghorab et al., 2016.

properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S3/c1-24-12-4-3-11(9-13(12)25-2)10-14-16(23)21(18(26)28-14)7-5-15(22)20-17-19-6-8-27-17/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,20,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCBMCZTBIVCY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

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